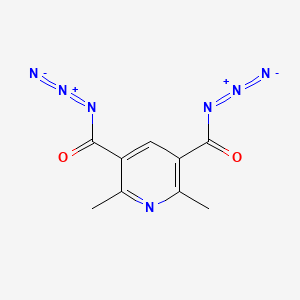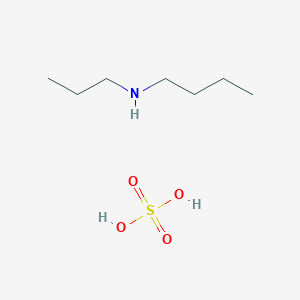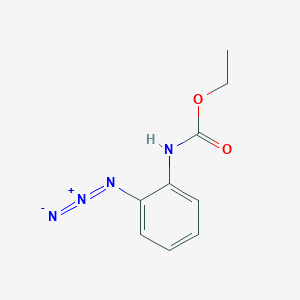![molecular formula C15H11N3O6 B14355336 N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide CAS No. 93577-06-1](/img/structure/B14355336.png)
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide is a complex organic compound characterized by its nitro and phenoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the nitration of phenol to produce 4-nitrophenol, followed by further nitration to obtain 2,4-dinitrophenol. This intermediate is then reacted with 4-nitrophenoxybenzene under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions, utilizing controlled environments to ensure safety and efficiency. The use of automated reactors and precise temperature control is crucial to maintain the desired reaction conditions and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing cellular processes. The phenoxy groups may interact with hydrophobic pockets in proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenol: A simpler compound with a single nitro group, used as a precursor in various chemical syntheses.
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler in biological research.
Uniqueness
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide is unique due to its combination of nitro and phenoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
93577-06-1 |
|---|---|
Fórmula molecular |
C15H11N3O6 |
Peso molecular |
329.26 g/mol |
Nombre IUPAC |
N-[2-nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C15H11N3O6/c1-2-15(19)16-13-8-7-12(9-14(13)18(22)23)24-11-5-3-10(4-6-11)17(20)21/h2-9H,1H2,(H,16,19) |
Clave InChI |
CXNIWDVERRWLFG-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NC1=C(C=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)
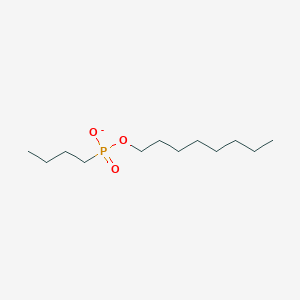


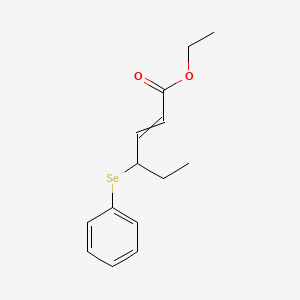
![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
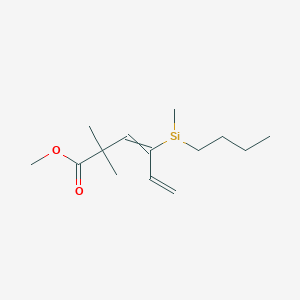
![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)
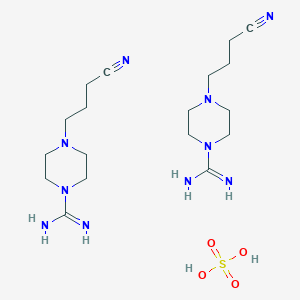
![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
![2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine](/img/structure/B14355317.png)
